molecular formula C15H16N2O3 B2639331 2-(1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide CAS No. 852367-41-0

2-(1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2639331
CAS No.: 852367-41-0
M. Wt: 272.304
InChI Key: AMBVVVXOTTVQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide is a compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals The indole ring system is known for its biological activity and is present in various alkaloids, hormones, and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be further reacted with oxolan-2-ylmethylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: N-alkylated indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-2-oxoacetohydrazide
  • N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
  • 2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide

Uniqueness

2-(1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide is unique due to the presence of the oxolan-2-ylmethyl group, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14(15(19)17-8-10-4-3-7-20-10)12-9-16-13-6-2-1-5-11(12)13/h1-2,5-6,9-10,16H,3-4,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBVVVXOTTVQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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